1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole
Description
1-(2,2-Difluoroethyl)-4-iodo-3-methyl-1H-pyrazole (C₆H₇F₂IN₂; CAS CID 60136681) is a fluorinated pyrazole derivative characterized by a 2,2-difluoroethyl group at the N1 position, an iodine atom at C4, and a methyl group at C3 . Its molecular structure (SMILES: CC1=NN(C=C1I)CC(F)F) and InChIKey (HSBLRXBIPNCFGK-UHFFFAOYSA-N) confirm the regiochemistry and stereoelectronic properties critical for its reactivity . This compound is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions due to the iodine substituent .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-3-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2IN2/c1-4-5(9)2-11(10-4)3-6(7)8/h2,6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBLRXBIPNCFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225133 | |
| Record name | 1H-Pyrazole, 1-(2,2-difluoroethyl)-4-iodo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-77-3 | |
| Record name | 1H-Pyrazole, 1-(2,2-difluoroethyl)-4-iodo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-(2,2-difluoroethyl)-4-iodo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2,2-difluoroethyl iodide under basic conditions to introduce the difluoroethyl group. This is followed by iodination using iodine or an iodine-containing reagent to achieve the final product .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-4-iodo-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of pyrazole N-oxides.
Coupling Reactions: The difluoroethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrazoles and difluoroethyl derivatives .
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-iodo-3-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: Researchers use this compound to study the effects of fluorinated groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole with key analogues, emphasizing substituent effects on physicochemical properties and applications:
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s iodine and methyl groups confer higher logP values (~2.5 estimated) compared to the polar nitro-carboxylic acid analogue (logP ~1.2) .
- Metabolic Stability : The difluoroethyl group in all compounds reduces oxidative metabolism, prolonging half-life in biological systems .
Biological Activity
Overview
1-(2,2-Difluoroethyl)-4-iodo-3-methyl-1H-pyrazole is a heterocyclic compound with a pyrazole ring that has gained attention for its diverse biological activities. This compound is characterized by the presence of a difluoroethyl group, an iodine atom, and a methyl group, which contribute to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The common method includes the reaction of 3-methyl-1H-pyrazole with 2,2-difluoroethyl iodide under basic conditions, followed by iodination to yield the final product. This synthetic pathway allows for the optimization of reaction conditions to maximize yield and purity.
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoroethyl group enhances binding affinity through strong hydrogen bonds and hydrophobic interactions, potentially modulating biological pathways such as enzyme inhibition and signal transduction.
Pharmacological Properties
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of pharmacological activities:
- Anti-inflammatory : Similar compounds have shown effectiveness in reducing inflammation.
- Antitumor : Some studies suggest potential anticancer properties, making it a candidate for further investigation in oncology.
- Neurological Disorders : The compound is being explored as a building block for drugs targeting neurological conditions .
Comparative Analysis
To understand the distinctiveness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole | Lacks iodine substituent | Altered reactivity |
| 4-Iodo-3-methyl-1H-pyrazole | No difluoroethyl group | Different chemical properties |
| 1-(2,2,2-Trifluoroethyl)-4-iodo-3-methyl-1H-pyrazole | Contains trifluoroethyl group | Varies in electronic properties |
The unique combination of the difluoroethyl and iodine substituents in this compound contributes to its distinct chemical and biological properties compared to similar pyrazoles.
Case Studies
Recent studies have highlighted the biological effects of pyrazole derivatives:
- Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Research indicated that pyrazoles could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating their potential role in neurodegenerative disease therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
